Selective Inhibition of HDAC1 Over HDAC6 and HDAC8 by Hdac1-IN-8
Hdac1-IN-8 demonstrates selective inhibition of the HDAC1 isoform over other class I and class II HDACs. In enzyme inhibition assays, the IC50 for HDAC1 is 11.94 µM, which is 1.92-fold more potent than for HDAC6 (IC50 = 22.95 µM) and over 41.9-fold more potent than for HDAC8 (IC50 > 500 µM) [1]. This selectivity profile is in contrast to the clinically evaluated class I-selective inhibitor Entinostat (MS-275), which has an IC50 of 0.51 µM for HDAC1 but does not share the dual topoisomerase/HDAC targeting mechanism of Hdac1-IN-8 .
| Evidence Dimension | HDAC1 isoform selectivity |
|---|---|
| Target Compound Data | HDAC1 IC50 = 11.94 µM; HDAC6 IC50 = 22.95 µM; HDAC8 IC50 > 500 µM |
| Comparator Or Baseline | Entinostat (MS-275): HDAC1 IC50 = 0.51 µM |
| Quantified Difference | Selectivity for HDAC1 over HDAC6 is 1.92-fold, over HDAC8 is >41.9-fold. Potency is 23.4-fold lower than Entinostat at HDAC1. |
| Conditions | Cell-free enzyme inhibition assays using recombinant human HDAC isoforms |
Why This Matters
This selectivity profile confirms Hdac1-IN-8 as a tool compound for studying HDAC1-specific biology, but its primary procurement value lies in its dual-targeting mechanism, not its absolute HDAC1 potency.
- [1] TargetMol. HDAC1-IN-8 (compound 5c) - Product Datasheet. View Source
